2-(But-2-ynyloxy)nicotinoyl chloride
Overview
Description
2-(But-2-ynyloxy)nicotinoyl chloride is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of nicotinic acid and is characterized by the presence of a but-2-ynyloxy group attached to the nicotinoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-ynyloxy)nicotinoyl chloride typically involves the following steps:
Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with thionyl chloride (SOCl2) to form nicotinoyl chloride. This reaction is carried out under reflux conditions, and the excess thionyl chloride is removed by distillation.
Formation of this compound: The nicotinoyl chloride is then reacted with 2-butyn-1-ol in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-ynyloxy)nicotinoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihaloalkanes or haloalkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ox
Properties
IUPAC Name |
2-but-2-ynoxypyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-3-7-14-10-8(9(11)13)5-4-6-12-10/h4-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORKXLKDWNWADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=C(C=CC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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